Acide propanoïque-1-13C

Vue d'ensemble

Description

Propanoic acid-1-13C, also known as propionic acid-1-13C, is a stable isotope of propanoic acid . It is a naturally occurring fatty acid found in many foods and is used in various scientific applications. It is a useful tool for studying biochemical and physiological processes, as well as for synthesizing compounds in the laboratory. It has similar chemical properties to the common propionic acid . It is a colorless liquid, soluble in water and a variety of organic solvents .

Synthesis Analysis

Propanoic acid-1-13C can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. One method involves the reaction of carbon dioxide and propanol, along with a catalyst, to produce propanoic acid-1-13C .

Molecular Structure Analysis

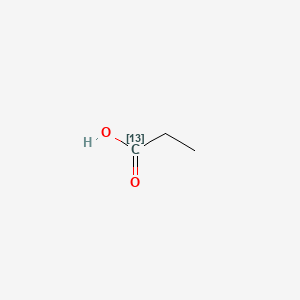

Propanoic acid-1-13C is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached . Its structural formula is CH3CH213CO2H , demonstrating how its three-carbon structure is formed .

Chemical Reactions Analysis

The carbon-13 NMR spectra provides direct evidence of 3 different carbon atom environments for the 3 carbon atoms in the propanoic acid molecule, deduced from the presence of 3 different 13C NMR chemical shifts (ppm) .

Physical And Chemical Properties Analysis

Propanoic acid-1-13C has the same physical and chemical properties as its non-labeled counterpart, propanoic acid. It is a colorless, oily liquid with a pungent odor . The chemical formula for propanoic acid-1-13C is C3H6O2 and its molecular weight is 75.07 g/mol .

Applications De Recherche Scientifique

Science de l'environnement : Suivi des cycles du carbone

Acide propanoïque-1-13C: est utilisé en science de l'environnement pour étudier et suivre les cycles du carbone, en particulier dans le contexte de la matière organique naturelle (MON). Le composé marqué au 13C aide à tracer les voies du carbone à travers différents processus environnementaux, tels que la migration des métaux lourds et des radionucléides influencés par la matière organique dissoute (MOD) .

Biochimie : Analyse des voies métaboliques

En biochimie, This compound sert de traceur dans l'analyse des voies métaboliques. En incorporant l'isotope 13C dans les métabolites cellulaires, les chercheurs peuvent suivre le destin métabolique du composé, fournissant des informations sur les activités enzymatiques et le flux métabolique .

Recherche pharmaceutique : Études du métabolisme des médicaments

Les chercheurs pharmaceutiques utilisent This compound pour étudier le métabolisme des médicaments. Le marquage au 13C permet le suivi précis du composé au sein des systèmes biologiques, aidant à la compréhension de la pharmacocinétique et à l'identification des métabolites des médicaments .

Science alimentaire : Profilage des arômes et des parfums

En science alimentaire, This compound est utilisé pour le profilage des arômes et des parfums. L'isotope agit comme un marqueur pour étudier l'incorporation de l'acide propanoïque dans divers composés aromatiques, améliorant la compréhension du développement et de la stabilité des arômes .

Science des matériaux : Suivi de la synthèse des polymères

Les scientifiques des matériaux utilisent This compound pour suivre la synthèse des polymères. L'acide propanoïque marqué au 13C peut être incorporé dans les polymères, permettant aux chercheurs d'observer la distribution et l'intégration du composé au sein de la matrice polymère .

Agriculture : Surveillance de l'activité microbienne du sol

En agriculture, This compound est appliqué pour surveiller l'activité microbienne du sol. Le marquage au 13C fournit une méthode non invasive pour étudier l'absorption et l'utilisation du composé par les microbes du sol, ce qui est crucial pour comprendre le cycle des nutriments et la santé du sol .

Synthèse chimique : Élucidation des mécanismes réactionnels

Les chimistes utilisent This compound pour élucider les mécanismes réactionnels. L'isotope 13C sert de poignée spectroscopique dans les études RMN, aidant à révéler les transformations étape par étape qui se produisent pendant les réactions chimiques .

Diagnostic médical : Développement de tests respiratoires

En diagnostic médical, This compound est exploré pour développer des tests respiratoires. Le 13C-CO2 expiré peut être mesuré pour évaluer les troubles métaboliques ou les fonctions gastro-intestinales, fournissant un outil de diagnostic non invasif .

Mécanisme D'action

Target of Action

Propanoic acid-1-13C, also known as (113C)propanoic acid, is a variant of propionic acid where one of the carbon atoms is the isotope Carbon-13 . Propionic acid is an antimicrobial food additive . It acts as an antimicrobial agent for food preservation and flavoring agent .

Mode of Action

The mode of action of Propanoic acid-1-13C is similar to that of propionic acid. As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Biochemical Pathways

Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The primary fermentation pathways catabolize different carbon sources to propionate and include the well-known acrylate and Wood-Werkman cycle pathways of native propionate producers .

Result of Action

The result of propionic acid’s action is primarily its antimicrobial and preservative activities. These activities stem from its metabolic pathway as the metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .

Safety and Hazards

Propanoic acid-1-13C is considered hazardous. It can cause skin and eye irritation upon contact, and its inhalation can lead to respiratory discomfort . It is flammable and may be corrosive to metals . Adequate ventilation, protective clothing, and safety goggles are among the measures to minimize risks associated with propanoic acid in industrial settings .

Analyse Biochimique

Biochemical Properties

Propanoic acid-1-13C participates in various biochemical reactions. It is a weak acid and does not completely ionize in water . It reacts with metals to form hydrogen gas and metal carboxylate salts . It also reacts with alcohols to form esters . The isotopic purity of Propanoic acid-1-13C is 99 atom % 13C .

Cellular Effects

Propanoic acid-1-13C has significant effects on various types of cells and cellular processes. It disrupts endocytosis, cell cycle, and cellular respiration in yeast cells . It causes a dramatic increase in the uptake of lucifer yellow in yeast cells, which is consistent with enhanced endocytosis . It also causes a significant increase in the proportion of yeast cells in G1 and a significant decrease in the proportion of cells in G2, suggesting that it causes a cell cycle arrest in yeast .

Molecular Mechanism

The molecular mechanism of Propanoic acid-1-13C involves its conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . It can directly enter either beta oxidation or the citric acid cycles .

Temporal Effects in Laboratory Settings

It is known that it has a half-life of about 6.9 +/- 0.4 minutes in the sheep animal model .

Dosage Effects in Animal Models

The effects of Propanoic acid-1-13C vary with different dosages in animal models. For instance, in a rodent model of Autism Spectrum Disorders (ASD), intracerebroventricular (ICV) injections of Propanoic acid-1-13C were found to induce numerous behavioral, electrophysiological, and neuropathological changes in rats that are consistent with those observed in ASD .

Metabolic Pathways

Propanoic acid-1-13C is involved in various metabolic pathways. It can be produced via fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . It is first converted to propionyl coenzyme A (propionyl-CoA), which can directly enter either beta oxidation or the citric acid cycles .

Transport and Distribution

It is known that it is a liquid at room temperature and has a density of 0.993 g/mL at 25 °C .

Subcellular Localization

It is known that it can readily gain access to the brain, where it can induce a diverse range of neurophysiological processes capable of altering both brain function and behavior .

Propriétés

IUPAC Name |

(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480909 | |

| Record name | Propanoic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6212-69-7 | |

| Record name | Propanoic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6212-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

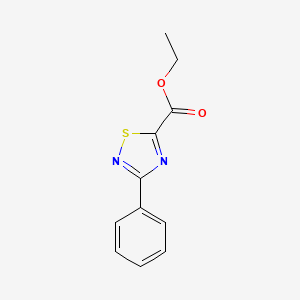

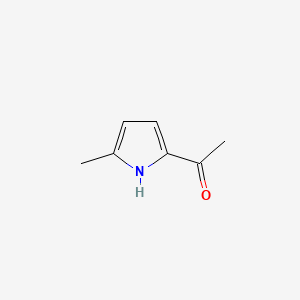

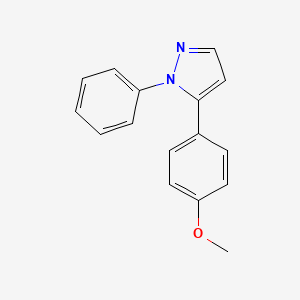

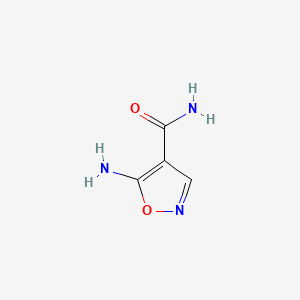

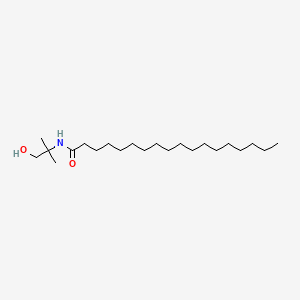

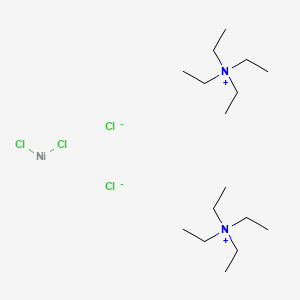

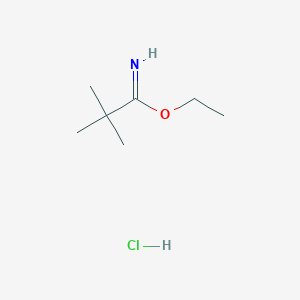

Synthesis routes and methods I

Procedure details

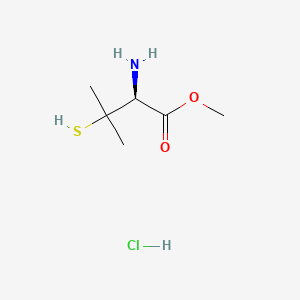

Synthesis routes and methods II

Procedure details

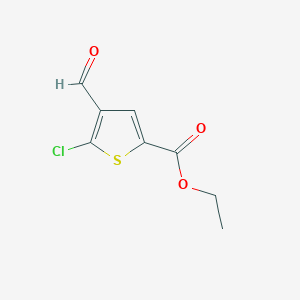

Synthesis routes and methods III

Procedure details

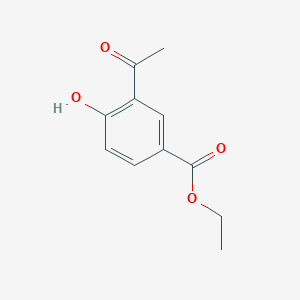

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)